

# FNDR-20123: Application Notes for Stability and Storage

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## Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

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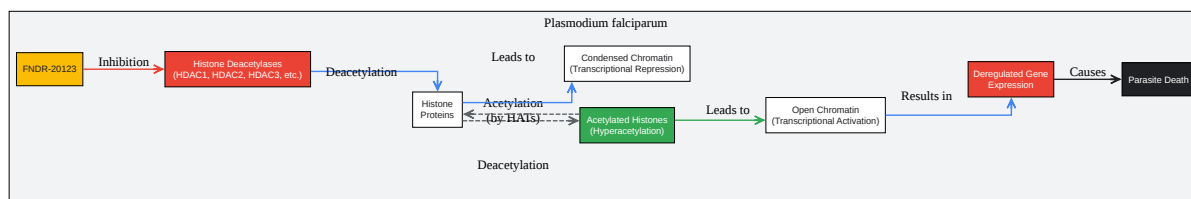
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and recommended storage conditions for FNDR-20123, a potent, first-in-class, orally active anti-malarial histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

## Overview and Mechanism of Action

FNDR-20123 is a pan-HDAC inhibitor with nanomolar efficacy against both Plasmodium and human HDACs.<sup>[1][2][3]</sup> It demonstrates significant activity against the asexual and sexual blood stages of Plasmodium falciparum, making it a promising candidate for malaria treatment.<sup>[1][3][4]</sup> Its mechanism of action involves the inhibition of HDAC enzymes, leading to hyperacetylation of histones, which in turn disrupts the tightly regulated transcriptional processes essential for the parasite's life cycle.<sup>[5]</sup>

The inhibitory action of FNDR-20123 on HDACs results in the accumulation of acetyl groups on histone proteins, a state known as hyperacetylation. This alteration of the chromatin structure leads to a less condensed and more transcriptionally active state. In Plasmodium falciparum, this disruption of the normal gene expression pattern is catastrophic for the parasite, ultimately leading to its death.



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**Caption:** Mechanism of action of FNDR-20123 in *Plasmodium falciparum*.

## Stability and Storage Conditions

Proper storage of FNDR-20123 is essential to prevent degradation and ensure its potency in experimental assays. The following tables summarize the recommended storage conditions and stability data.

## Recommended Storage Conditions

| Form                     | Temperature | Duration  | Additional Notes  |
|--------------------------|-------------|-----------|---|
| Lyophilized Powder       | -20°C       | 36 months | Keep desiccated.  |
| Stock Solution (in DMSO) | -80°C       | 6 months  | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture. <a href="#">[3]</a> |
| Stock Solution (in DMSO) | -20°C       | 1 month   | Aliquot to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture. <a href="#">[3]</a> |

## In Vitro Stability

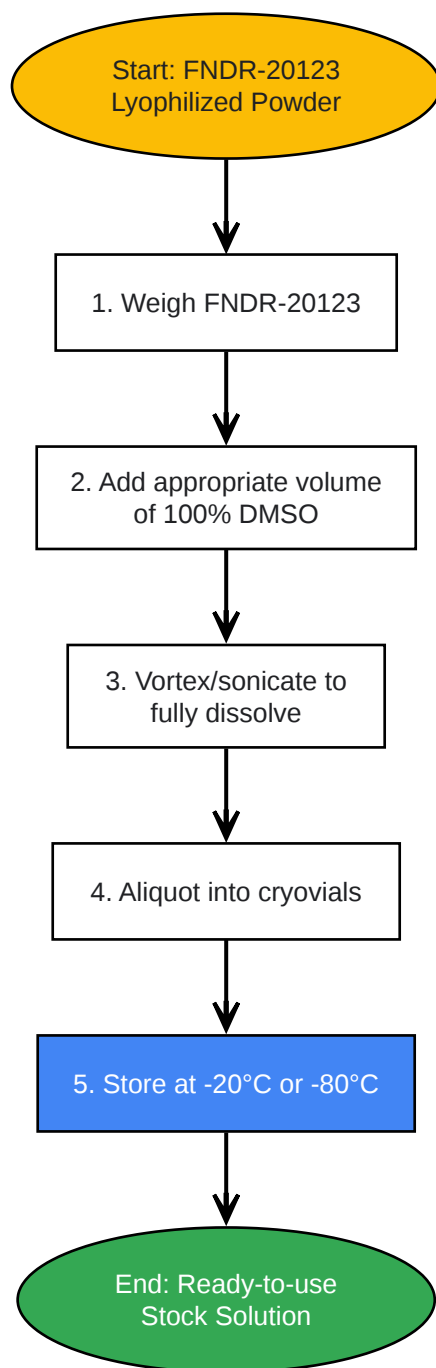
FNDR-20123 has demonstrated good stability in in vitro metabolic systems.

| System           | Species           | Stability   |
|------------------|-------------------|---|
| Liver Microsomes | Human, Mouse, Rat | >75% remaining after 2-hour incubation. <a href="#">[4]</a> |

## Experimental Protocols

### Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of FNDR-20123 for in vitro and in vivo studies.



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**Caption:** Workflow for preparing FND-20123 stock solution.

Materials:

- FND-20123 lyophilized powder

- 100% Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or cryovials
- Calibrated balance
- Vortex mixer and/or sonicator

Procedure:

- Equilibrate the FNDR-20123 vial to room temperature before opening to prevent moisture condensation.
- Accurately weigh the desired amount of FNDR-20123 powder in a sterile tube.
- Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex the solution vigorously and/or sonicate until the powder is completely dissolved.
- Aliquot the stock solution into single-use volumes in sterile, tightly sealed cryovials to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).<sup>[3]</sup>

## Protocol for Assessing Long-Term Stability of FNDR-20123 in Solution

This protocol outlines a general method for determining the long-term stability of FNDR-20123 in a prepared stock solution.

Objective: To evaluate the degradation of FNDR-20123 in a DMSO stock solution over time at recommended storage temperatures.

Materials:

- FNDR-20123 stock solution in DMSO (e.g., 10 mM)

- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
- -20°C and -80°C freezers
- Calibrated analytical balance and volumetric flasks

#### Procedure:

- Time Point Zero (T=0) Analysis:
  - Immediately after preparing the FNDR-20123 stock solution, perform an initial analysis by HPLC.
  - Dilute a sample of the stock solution to a suitable concentration for HPLC analysis.
  - Inject the sample and record the chromatogram. The area of the FNDR-20123 peak at T=0 will serve as the baseline (100% integrity).
- Sample Storage:
  - Store the aliquots of the FNDR-20123 stock solution at both -20°C and -80°C.
- Time Point Analysis:
  - At predetermined time points (e.g., 1, 2, 3, and 6 months for -80°C; 1, 2, 3, and 4 weeks for -20°C), remove one aliquot from each storage temperature.
  - Allow the aliquot to thaw completely at room temperature.
  - Prepare and analyze the sample by HPLC under the same conditions as the T=0 analysis.
- Data Analysis:
  - For each time point, calculate the percentage of FNDR-20123 remaining by comparing the peak area to the T=0 peak area.

- Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
- Plot the percentage of FNDR-20123 remaining versus time for each storage condition.

## Inhibitory Activity

FNDR-20123 is a potent inhibitor of several HDAC isoforms. The following table summarizes its in vitro inhibitory activity.

| Target                         | IC <sub>50</sub> (nM) |
|--------------------------------|-----------------------|
| Plasmodium HDAC                | 31                    |
| Human HDAC                     | 3                     |
| P. falciparum Asexual Stage    | 41                    |
| P. falciparum Male Gametocytes | 190                   |
| Human HDAC1                    | 25                    |
| Human HDAC2                    | 29                    |
| Human HDAC3                    | 2                     |
| Human HDAC6                    | 11                    |
| Human HDAC8                    | 282                   |

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)

These application notes are intended to provide guidance for the proper handling and storage of FNDR-20123. For specific experimental applications, further optimization may be required.

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